Prednisone 21-Acetate-d3
Description
Theoretical Underpinnings of Isotopic Tracers in Chemical and Biological Systems
Isotopic tracers function on the principle that isotopically labeled molecules are chemically and functionally almost identical to their unlabeled counterparts. nih.govhumankinetics.com However, due to the difference in mass, they can be distinguished and quantified using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govisotopetracercourse.combrainly.com This allows researchers to follow the metabolic fate of a drug with high precision. aquigenbio.com
A key concept in the application of deuterium-labeled compounds is the kinetic isotope effect (KIE). The bond between carbon and deuterium (B1214612) (C-D) is stronger than the bond between carbon and hydrogen (C-H). portico.orgnih.govgabarx.com This increased bond strength can lead to a slower rate of chemical reactions that involve the breaking of this bond, a phenomenon particularly relevant in drug metabolism, which is often mediated by enzymes like the cytochrome P450 (CYP) family. portico.orgresearchgate.netnih.gov By strategically replacing hydrogen with deuterium at sites of metabolic activity, the rate of drug breakdown can be reduced. portico.orgnih.govnih.gov
Strategic Integration of Deuterated Compounds in Preclinical Drug Discovery and Development
The integration of deuterated compounds, such as Prednisone (B1679067) 21-Acetate-d3, into preclinical drug discovery offers several strategic advantages. Deuteration can improve a drug's metabolic stability, leading to a longer half-life and potentially more consistent systemic exposure. researchgate.netwikipedia.org This can translate to improved efficacy and safety profiles. nih.gov
In preclinical studies, deuterated compounds help in:
Metabolic Profiling: Identifying and quantifying metabolites more accurately. aquigenbio.com
Pharmacokinetic Studies: Gaining a clearer understanding of a drug's absorption, distribution, and elimination. wikipedia.org
Toxicity Assessment: Reducing the formation of potentially toxic metabolites. gabarx.com
Mechanism of Action Studies: Elucidating the specific biochemical pathways a drug influences. aquigenbio.com
The use of deuterated compounds as internal standards in quantitative analyses, particularly in liquid chromatography-mass spectrometry (LC-MS), is a widespread practice. nih.govveeprho.com Their similar chemical behavior and distinct mass allow for more accurate and precise quantification of the unlabeled drug in biological samples. veeprho.com
Historical Context and Evolution of Stable Isotope Applications in Corticosteroid Research
The use of stable isotopes in research dates back to the early 20th century, with the discovery of deuterium by Harold Urey in 1931. wikipedia.org The application of isotopic labeling in drug metabolism studies began to emerge in the mid-20th century. The first report of a kinetic isotope effect in drug metabolism appeared in 1961. nih.gov Early research with deuterated compounds in the 1960s and 1970s laid the groundwork for the more strategic use of deuteration seen today. portico.orgresearchgate.net
In the field of corticosteroid research, stable isotopes have been instrumental. They have been used to elucidate the complex metabolic pathways of these hormones and their synthetic analogs. nih.gov The development of advanced analytical techniques like LC-MS/MS has further enhanced the utility of deuterated steroids, enabling highly sensitive and specific quantification in biological matrices. synnovis.co.uksciex.com The synthesis of deuterated standards, like 3α-deuterated 7α-hydroxy-DHEA, has been shown to significantly improve the performance of such analytical methods. nih.gov The evolution of these applications has moved from simple tracer experiments to the sophisticated design of deuterated drugs with improved therapeutic properties. nih.gov
Properties
Molecular Formula |
C₂₃H₂₅D₃O₆ |
|---|---|
Molecular Weight |
403.48 |
Synonyms |
21-(Acetyloxy-d3)-17-hydroxy-pregna-1,4-diene-3,11,20-trione; 21-(Acetoxy-d3)-17α-hydroxypregna-1,4-diene-3,11,20-trione; Prednisone Acetate-d3; 1-Cortisone 21-Acetate-d3; 1-Dehydrocortisone Acetate-d3; Cortancyl-d3; Delcortin-d3; Δ-Corlin-d3; Deltal |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Enrichment of Prednisone 21 Acetate D3
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation at the C-21 Acetate (B1210297) Position
The synthesis of Prednisone (B1679067) 21-Acetate-d3 is centered on the specific introduction of a trideuterated acetyl group at the C-21 position of the prednisone steroid backbone. The most direct pathway involves the esterification of the 21-hydroxyl group of prednisone. This reaction is analogous to the synthesis of the non-deuterated compound, Prednisolone (B192156) 21-acetate, which can be formed by reacting Prednisolone with acetic anhydride. chemicalbook.comwikipedia.org
For the deuterated variant, the key modification is the use of a deuterated acetylating agent. A common and efficient method is the reaction of Prednisone with acetic anhydride-d6 ((CD₃CO)₂O) or acetyl-d3 chloride (CD₃COCl). The reaction is typically carried out in an appropriate solvent and may be facilitated by a catalyst. The nucleophilic C-21 hydroxyl group on the prednisone molecule attacks the electrophilic carbonyl carbon of the deuterated acetylating agent, leading to the formation of the ester linkage and yielding Prednisone 21-Acetate-d3. The specificity of this reaction ensures that the deuterium labels are exclusively located on the acetate moiety.
A similar synthetic strategy is employed for other deuterated steroids, such as the preparation of 21,21,21-[²H₃]-17-hydroxyprogesterone, which involves reacting a 17-hydroxypregnenolone precursor to introduce the deuterated acetyl group. nih.gov
Advanced Purification Techniques for this compound
Following synthesis, the purification of this compound is critical to remove unreacted starting materials, non-deuterated prednisone, and other by-products. Given the trace concentrations and the presence of structurally similar interferents, advanced purification techniques are required. rsc.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a cornerstone of steroid purification. For complex mixtures, two-dimensional HPLC (2D-HPLC) offers enhanced separation power. rsc.org In this technique, the fraction containing the target compound from a first chromatographic separation is transferred online to a second column with different selectivity for further purification. rsc.org This approach is highly effective for isolating specific steroids from complex biological matrices. rsc.org
Other techniques such as Solid-Phase Extraction (SPE) are often used for initial sample clean-up and concentration. tandfonline.com Novel SPE materials and methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) have been developed to improve the efficiency of steroid extraction from various samples. tandfonline.com For certain steroids like progesterone (B1679170) and testosterone (B1683101), methods involving cyclodextrins have been used for pre-purification, where steroids are selectively extracted into a cyclodextrin-water solution. nih.gov
Table 1: Advanced Purification Techniques for Isotopically Labeled Steroids
| Technique | Principle | Application in Steroid Purification |
|---|---|---|
| Two-Dimensional HPLC (2D-HPLC) | Utilizes two chromatographic columns with different separation mechanisms to resolve complex mixtures. | Provides high-resolution separation of target steroids like prednisone from structurally similar endogenous compounds. rsc.org |
| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds in a liquid phase are separated from other compounds by their physical and chemical properties relative to a solid sorbent. | Used for sample clean-up, concentration, and removal of major interferences prior to final analysis. tandfonline.com |
| Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) | Separates compounds via gas chromatography and measures their isotope ratios. | Requires high sample purity to avoid interference and achieve accurate isotope ratio measurements. rsc.orgresearchgate.net |
| Cyclodextrin-Based Extraction | Uses cyclodextrins to form inclusion complexes with steroid molecules, allowing for their selective extraction from a sample matrix. | Effective for the pre-purification of steroids like progesterone and testosterone from serum. nih.gov |
Methodologies for Assessing Isotopic Purity and Enrichment Level
Assessing the isotopic purity and the degree of deuterium enrichment is essential for validating this compound as an internal standard. The primary goal is to quantify the percentage of molecules that are correctly labeled with three deuterium atoms (d₃) compared to those with fewer (d₀, d₁, d₂) or more deuterium atoms.
High-Resolution Mass Spectrometry (HR-MS) , particularly when coupled with liquid chromatography (LC-HR-MS), is a powerful technique for this purpose. rsc.orgnih.gov This method can accurately distinguish between the different isotopologues based on their precise mass-to-charge ratios. nih.gov By analyzing the full scan mass spectrum, the relative abundance of the ion corresponding to the non-deuterated compound (d₀) and the target d₃-labeled compound can be integrated and compared to calculate the isotopic enrichment. rsc.org This strategy has been successfully used to evaluate the isotopic purity of numerous commercially available deuterated compounds. rsc.org The methods are designed to be robust and reproducible, making them suitable for quality control (QC) laboratories. acs.org
Table 2: Example of Isotopic Purity Assessment using HR-MS
| Isotopologue | Description | Expected Relative Abundance |
|---|---|---|
| d₀ | Non-deuterated Prednisone 21-Acetate | < 0.1% |
| d₁ | Contains one deuterium atom | < 0.5% |
| d₂ | Contains two deuterium atoms | < 1.0% |
Note: The values in this table are hypothetical and represent a typical high-purity batch. Actual values are determined experimentally.
Spectroscopic Techniques for Confirmation of Deuterium Labeling Specificity (excluding basic identification)
Beyond confirming isotopic enrichment, it is crucial to verify that the deuterium atoms are located specifically at the C-21 acetate position. Advanced spectroscopic techniques are employed for this structural confirmation.
Tandem Mass Spectrometry (MS/MS): This technique involves selecting the parent ion of this compound and subjecting it to fragmentation. The resulting fragment ions provide information about the molecule's structure. For this compound, a characteristic fragmentation pattern would be the neutral loss of the acetate group. The mass of this lost fragment would be 63 Da (corresponding to deuterated acetic acid, CD₃COOH), in contrast to a 60 Da loss for the non-deuterated compound. This specific mass loss confirms that the three deuterium atoms are part of the acetate group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a definitive method for determining the exact location of atoms within a molecule.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the key observation is the disappearance of the sharp singlet signal that corresponds to the methyl protons of the acetate group. nih.gov This signal is typically found around 2.0-2.1 ppm in the non-deuterated analogue. The absence of this peak, while the other proton signals of the steroid backbone remain intact, provides strong evidence of successful deuteration at the intended position. nih.gov
²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the acetate methyl position, providing direct confirmation of the label's location.
¹³C NMR: The carbon signals for the acetate group will be affected by the attached deuterium. The C-21 methyl carbon signal will be significantly altered or absent in a standard broadband-decoupled ¹³C spectrum due to C-D coupling and can appear as a multiplet in a non-decoupled spectrum. nih.gov
Table 3: Spectroscopic Data for Confirming Deuterium Labeling Specificity
| Technique | Expected Observation for this compound | Confirmation Provided |
|---|---|---|
| MS/MS | Fragmentation shows a neutral loss of 63 Da. | Confirms the mass of the acetate group is consistent with a d₃-label. |
| ¹H NMR | Absence of the acetate methyl proton signal (singlet ~2.1 ppm). | Confirms the replacement of protons with deuterium at the acetate methyl position. nih.gov |
| ²H NMR | Presence of a signal at the chemical shift of the acetate methyl group. | Directly detects the deuterium atoms at the specific labeled site. |
| ¹³C NMR | Altered signal (e.g., multiplet, reduced intensity) for the acetate methyl carbon due to C-D coupling. | Confirms the deuteration at the carbon level of the acetate group. nih.gov |
Advanced Analytical Applications of Prednisone 21 Acetate D3 As a Stable Isotope Internal Standard
Principles of Stable Isotope Dilution Mass Spectrometry for Quantitative Research Applications
Stable Isotope Dilution (SID) is a powerful quantitative technique used in mass spectrometry that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample before processing. wikipedia.orgnih.gov This labeled compound, such as Prednisone (B1679067) 21-Acetate-d3, serves as an internal standard (IS). The fundamental principle of SID-MS is that the stable isotope-labeled IS is chemically and physically almost identical to the native, unlabeled analyte. nih.gov Consequently, it behaves in the same manner during sample preparation, chromatography, and ionization. texilajournal.com
Any sample loss during extraction, variability in instrument response, or matrix-induced signal fluctuation will affect both the analyte and the IS to the same degree. uwaterloo.ca Because the mass spectrometer can differentiate between the analyte and the IS based on their mass-to-charge (m/z) ratio, the final measurement is based on the ratio of the analyte's signal intensity to the IS's signal intensity. wikipedia.org This ratio remains constant regardless of variations in sample recovery or ionization efficiency. fiveable.me By comparing this response ratio to a calibration curve constructed with known concentrations of the analyte and a fixed concentration of the IS, an accurate and precise quantification of the analyte in the original sample can be achieved. clearsynth.comnih.gov The use of a deuterated standard like Prednisone 21-Acetate-d3 is ideal because it co-elutes perfectly with the analyte, ensuring it experiences the exact same analytical conditions. texilajournal.com
Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) Methods for Research Analytes
The development of a robust HPLC-MS/MS method is essential for the reliable quantification of analytes like prednisone in research settings. nih.govnih.gov This process involves meticulous optimization of sample preparation, chromatographic separation, and mass spectrometric detection, followed by a rigorous validation to ensure the method is fit for purpose. nih.govnih.gov The use of this compound as an internal standard is integral to this process, compensating for analytical variability from sample preparation through detection. texilajournal.comscispace.com
Sample preparation for glucocorticoids in biological matrices like plasma or cell culture lysates typically involves protein precipitation, often with acetonitrile (B52724) or methanol, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. semanticscholar.orgnih.gov The internal standard, this compound, is added at the very beginning of this process to account for any analyte loss during these steps. texilajournal.com
Effective chromatographic separation is crucial for distinguishing the analyte from other endogenous compounds and structurally similar glucocorticoids, which can be isobaric (have the same mass). acs.org Reversed-phase HPLC is the most common technique for steroid analysis. nih.govnih.gov The optimization of several key parameters is necessary for achieving good peak shape, resolution, and sensitivity.
Stationary Phase (Column): C18 columns are widely used for their ability to separate moderately polar compounds like glucocorticoids. Columns with smaller particle sizes (e.g., <2 µm), as used in Ultra-High-Performance Liquid Chromatography (UPLC), can provide significantly better resolution and faster analysis times compared to standard HPLC. documentsdelivered.commdpi.com
Mobile Phase: A typical mobile phase consists of a mixture of water and an organic solvent, such as acetonitrile or methanol. nih.gov The addition of a modifier like formic acid (e.g., 0.1%) is common as it aids in the protonation of the analytes in positive ion mode electrospray ionization (ESI), thereby enhancing sensitivity. nih.gov
Elution Method: Gradient elution is generally preferred over isocratic elution for analyzing complex samples. nih.gov A gradient program, which involves changing the proportion of the organic solvent over the course of the run, allows for the effective elution of compounds with a range of polarities and helps to separate the analyte from matrix components. mdpi.com
Column Temperature: Maintaining a constant and often elevated column temperature (e.g., 40-45 °C) can improve peak shape and reduce viscosity, leading to more reproducible retention times. mdpi.comnih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) | Provides effective separation of glucocorticoids from matrix components. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for reversed-phase chromatography; acid improves ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Organic component for eluting analytes from the column. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for column dimensions and particle size to ensure efficient separation. |
| Column Temperature | 45 °C | Ensures reproducible retention times and improves peak symmetry. |
| Elution Type | Gradient | Allows for separation of compounds with varying polarities and reduces run time. |
Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for quantifying low levels of corticosteroids in biological samples. nih.govnih.gov The most common configuration involves a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.net
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for glucocorticoids, as they readily form protonated molecules [M+H]+. mdpi.com Source parameters such as capillary voltage, source temperature, and gas flows (desolvation and cone gas) are optimized to achieve stable and efficient ion generation. researchgate.net
MRM Transitions: In MRM, the first quadrupole selects the precursor ion (the protonated molecule of the analyte or IS). This ion is then fragmented in the collision cell, and the third quadrupole selects a specific product ion for detection. This process is highly specific. For quantification, at least one MRM transition is monitored for the analyte (e.g., prednisone) and one for the internal standard (this compound). The mass difference of 3 Da in the acetate (B1210297) group of the IS results in a precursor ion that is 3 Da heavier than the analyte, allowing the instrument to monitor them simultaneously without interference. thermofisher.com Parameters like cone voltage (CV) and collision energy (CE) are optimized for each transition to maximize signal intensity. researchgate.net
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Prednisone | 359.2 | 147.1 | 30 | 25 |
| This compound (as Prednisone-d3 after hydrolysis) | 362.2 | 150.1 | 30 | 25 |
Before a bioanalytical method can be used for sample analysis, it must undergo rigorous validation to demonstrate its reliability, as outlined by regulatory bodies like the FDA and EMA. europa.eunalam.ca
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nalam.ca This is tested by analyzing blank matrix samples from multiple sources to ensure no significant interfering peaks are present at the retention time of the analyte or IS. nih.gov
Linearity and Range: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. nih.gov A calibration curve is generated using at least six non-zero standards, and its linearity is assessed, typically requiring a coefficient of determination (r²) > 0.99. nih.gov The range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). globalresearchonline.net
Matrix Effects: The alteration of ionization efficiency by co-eluting compounds from the sample matrix. nalam.ca This is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. The use of a co-eluting stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects. texilajournal.comthermofisher.com
Precision and Accuracy: Precision measures the closeness of agreement between replicate measurements, expressed as the coefficient of variation (%CV), while accuracy measures the closeness of the mean test results to the true value, expressed as percent bias. europa.euglobalresearchonline.net These are assessed at multiple concentration levels (LLOQ, low, mid, and high QC) both within a single run (intra-assay) and between different runs (inter-assay). japsonline.com Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the LLOQ). globalresearchonline.net
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Selectivity | No significant interference at the retention times of the analyte and IS. | Interference response should be <20% of LLOQ for the analyte and <5% for the IS. |
| Linearity (Range) | Demonstrates a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured value to the true value. | Mean concentration within ±15% of nominal value (±20% at LLOQ). |
| Precision | Variability of replicate measurements. | Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Ion suppression or enhancement from matrix components. | IS-normalized matrix factor CV should be ≤15%. |
Application in Quantitative Analysis of Prednisone and Related Metabolites in Complex Biological Research Matrices (e.g., cell cultures, animal samples)
The validated HPLC-MS/MS method using this compound is widely applicable for quantitative analysis in various complex biological matrices encountered in research. clearsynth.comtexilajournal.com
In preclinical animal studies, this method is used to determine the concentration of prednisone and its active metabolite, prednisolone (B192156), in plasma or serum samples. nih.gov This allows researchers to accurately characterize the pharmacokinetic profile of the drug. The high sensitivity of LC-MS/MS enables the measurement of low drug concentrations over an extended time course. nih.gov
In cellular biology research, the method can be applied to quantify the uptake of prednisone into cell cultures or to measure its effect on cellular steroid metabolism. mdpi.com The ability to use small sample volumes is a significant advantage in these applications where sample material may be limited. nih.gov The robustness of the SID-MS technique ensures that the complex and variable nature of these matrices—from animal plasma containing numerous endogenous steroids to cell culture media with various supplements—does not compromise the accuracy of the quantification. nih.govtexilajournal.com Sample preparation protocols, including protein precipitation and extraction, are essential to remove interferences like phospholipids (B1166683) before injection into the LC-MS/MS system. semanticscholar.orgupf.edu
Pharmacokinetic and Drug Disposition Research Utilizing Prednisone 21 Acetate D3 in Preclinical Models
Investigation of Absorption and Distribution Mechanisms in In Vitro and Animal Systems
While studies focusing specifically on the absorption and distribution of Prednisone (B1679067) 21-Acetate-d3 as the therapeutic agent are not the focus of its use, its properties are virtually identical to the non-labeled compound, Prednisone Acetate (B1210297). Research in animal models provides insight into the absorption and distribution that Prednisone 21-Acetate-d3 traces.
In preclinical animal models, prednisone and its dosage forms like prednisone acetate are rapidly absorbed and distributed. A study in rabbits using a single topical ocular dose of 1% prednisolone (B192156) acetate suspension showed rapid absorption into the aqueous humor, vitreous humor, and plasma, with peak concentrations in the aqueous humor occurring within one hour. abbvie.ca In these tissues, prednisolone acetate was extensively converted into its active metabolite, prednisolone, and its interconvertible partner, prednisone. abbvie.ca Similarly, studies in dogs demonstrate that orally administered prednisone is rapidly converted to prednisolone, with the active metabolite reaching significantly higher plasma concentrations than the prodrug. nih.gov
High concentrations of the drug are typically found in the kidneys, liver, spleen, lungs, and small intestine. nih.gov The primary role of this compound in this context is to be added to biological samples (e.g., plasma, tissue homogenates) to accurately quantify the concentration of the unlabeled parent drug and its metabolites, thereby enabling precise characterization of these absorption and distribution profiles.
Elucidation of Excretion Pathways and Biliary Recirculation in Experimental Designs (non-human, non-clinical)
The use of this compound as an internal standard is crucial for accurately measuring the parent compound and its metabolites in studies designed to elucidate excretion pathways. The metabolic fate of the deuterated compound is expected to mirror that of prednisone acetate.
Preclinical research shows that prednisone metabolites are primarily eliminated by the kidneys, excreted in the urine as sulfate (B86663) and glucuronide conjugates. nih.gov A smaller fraction of metabolites is excreted in the bile. nih.gov
Evidence from non-human experimental models points to the significance of biliary recirculation. A study in male rats demonstrated a clear enterohepatic circulation of prednisolone. nih.gov Following intravenous administration, the steroid was rapidly cleared from the blood and accumulated in the liver, from where it and its metabolites were excreted via bile into the small intestine and subsequently reabsorbed. nih.gov Further research in mice treated with prednisolone showed an increased enterohepatic recycling of bile acids, which was linked to the induction of the apical sodium-dependent bile acid transporter (Asbt) in the ileum. nih.gov This led to elevated plasma bile acid levels and enhanced biliary secretion. nih.gov These mechanistic studies rely on the precise measurement of steroid concentrations in plasma, bile, and tissue, a task facilitated by stable isotope-labeled standards like this compound.
Isotopic Tracer Studies for Understanding Drug Disposition Kinetics and Compartmental Modeling (non-human, non-clinical)
This compound serves as a stable isotopic tracer, though its most common application is as an internal standard for quantitative analysis rather than as a metabolic tracer administered directly to the animal model. veeprho.commedchemexpress.com By ensuring the precise measurement of drug concentrations over time, it provides the high-quality data necessary for developing robust pharmacokinetic models. These models are essential for understanding the disposition kinetics of prednisone and prednisolone.
Compartmental modeling is used to mathematically describe the time course of a drug's absorption, distribution, metabolism, and excretion. Various preclinical studies have utilized this approach:
Rabbits: Experiments involving intravenous infusions in New Zealand white rabbits supported the use of a non-linear reversible metabolism model to describe the pharmacokinetic relationship between prednisone and prednisolone. researcher.life
Dogs: Pharmacokinetic modeling in dogs after intravenous administration of prednisolone sodium phosphate (B84403) and prednisone indicated a biexponential decline in plasma concentrations, with rapid formation of the metabolic partner, demonstrating the interconversion between the two steroids. koreascience.kr
Alpacas: A non-compartmental model was used to evaluate the pharmacokinetics of prednisolone in alpacas after both intravenous and oral administration, determining key parameters like half-life and clearance. frontiersin.org
The data derived from such studies are fundamental to understanding drug behavior in the body.
| Species | Administration Route | Parameter | Value | Source |
|---|---|---|---|---|
| Alpaca | Intravenous (IV) | Elimination Half-life (t½) | 2.98 ± 0.795 h | frontiersin.org |
| Volume of Distribution (Vd) | 1,295 ± 242 mL/kg | |||
| Clearance (CL) | 347 ± 54 mL/h/kg | |||
| Alpaca | Oral (PO) | Elimination Half-life (t½) | 5.39 ± 1.36 h | frontiersin.org |
| Time to Max. Concentration (Tmax) | 2.33 h | |||
| Dog | Oral (PO) - Prednisone Administered | Prednisolone Tmax | ~1-2 h | nih.gov |
| Prednisolone Elimination Half-life (t½) | Varies with dose (e.g., ~3.6 h at 2 mg/kg) |
Contribution to Bioavailability and Bioequivalence Research in Non-Clinical Species
The primary contribution of this compound to pharmacology is its role in ensuring the accuracy of bioanalytical methods used in bioavailability (BA) and bioequivalence (BE) research. veeprho.com By correcting for variability during sample extraction and instrumental analysis, it allows for the reliable determination of key pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve), which are central to BA and BE studies.
Non-clinical BA studies are essential for determining the rate and extent to which an active ingredient is absorbed from a drug product and becomes available at the site of action.
Dogs: A study in a fasted dog model compared the bioavailability of prednisolone from different oral formulations, including a solution, tablets, and a slurry. The results showed that absorption from the slurry was superior to that from tablets or a solution of prednisolone sodium phosphate. nih.gov
Alpacas: The oral bioavailability of prednisolone was determined to be 13.7% in a study on healthy adult alpacas. frontiersin.org
Cats: Research has shown that cats absorb oral prednisolone far more efficiently than oral prednisone, leading to the recommendation of using prednisolone in this species. The area under the curve (AUC) for prednisolone was nearly five times greater when prednisolone was administered compared to when prednisone was given. researchgate.net
These findings, which have direct clinical implications for veterinary medicine, depend on the ability to accurately measure drug concentrations in plasma—a capability provided by methods using stable isotope-labeled internal standards like this compound.
| Species | Drug Administered | Oral Bioavailability (%) | Key Finding | Source |
|---|---|---|---|---|
| Alpaca | Prednisolone | 13.7% | Demonstrates relatively low oral bioavailability in this species. | frontiersin.org |
| Cat | Prednisone vs. Prednisolone | Significantly lower for Prednisone | Cats do not efficiently convert prednisone to active prednisolone, making prednisolone the superior choice. | researchgate.net |
| Dog | Prednisolone (various formulations) | Formulation Dependent | Absorption from a slurry was superior to tablets or a sodium phosphate solution. | nih.gov |
Drug Metabolism Research with Prednisone 21 Acetate D3 As a Mechanistic Probe
Identification and Characterization of Metabolic Pathways of Prednisone (B1679067) and Prednisolone (B192156) Using Deuterated Analogs
The study of drug metabolism is crucial for understanding the efficacy and fate of pharmaceuticals in the body. Stable isotope-labeled compounds, such as Prednisone 21-Acetate-d3, are invaluable tools in this research, particularly for elucidating the metabolic pathways of corticosteroids like prednisone and its active metabolite, prednisolone. veeprho.com The use of deuterated analogs allows for precise differentiation between the administered compound and its metabolites from endogenous steroids, as well as accurate quantification through isotope dilution mass spectrometry. nih.gov
Prednisone undergoes extensive metabolism, with only a small fraction excreted unchanged. clinpgx.org The primary metabolic conversion is the reversible reduction of prednisone to prednisolone, which is the biologically active form. clinpgx.orgresearchgate.net This is followed by a series of biotransformation reactions primarily occurring in the liver. nih.gov By using deuterated prednisone as a tracer, researchers can confidently track the formation of various metabolites in complex biological matrices like plasma and urine. nih.govnih.gov
The principal metabolic pathways for prednisone and prednisolone that have been characterized using techniques involving stable isotopes include:
Reduction: The ketone group at C-20 is reduced to form 20α- and 20β-dihydro-prednisone and 20α- and 20β-dihydro-prednisolone. clinpgx.orgnih.gov
Hydroxylation: The most significant hydroxylation reaction occurs at the 6β-position, catalyzed by cytochrome P450 enzymes, to produce 6β-hydroxy-prednisone and 6β-hydroxy-prednisolone. clinpgx.orgnih.gov 6α-hydroxy metabolites are also formed. nih.gov
Dehydrogenation: A double bond can be introduced to form Δ(6)-prednisolone. nih.gov
Conjugation: Metabolites can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion. clinpgx.org
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique used in these studies. researchgate.netsemanticscholar.org When a known amount of a deuterated internal standard like this compound is co-administered or added to a sample, the metabolites of the non-labeled drug can be identified and quantified with high accuracy and precision by comparing their mass-to-charge ratios and fragmentation patterns to the labeled standard. nih.govnih.gov This approach has enabled the identification of over 20 different metabolites of prednisolone in human urine. nih.govupf.edu
| Metabolite | Metabolic Reaction | Parent Compound(s) |
|---|---|---|
| Prednisolone | 11β-Hydroxysteroid Dehydrogenase | Prednisone |
| 20α/β-dihydroprednisone | 20-Ketosteroid Reductase | Prednisone |
| 20α/β-dihydroprednisolone | 20-Ketosteroid Reductase | Prednisolone |
| 6β-hydroxyprednisone | Hydroxylation (CYP3A4) | Prednisone |
| 6β-hydroxyprednisolone | Hydroxylation (CYP3A4) | Prednisolone |
Enzymatic Biotransformation Studies of Glucocorticoids in Isolated Systems (e.g., liver microsomes, hepatocytes, recombinant enzymes)
To understand the specific enzymes responsible for glucocorticoid metabolism, researchers utilize isolated in vitro systems such as liver microsomes, hepatocytes, and recombinant enzymes. nih.gov These systems allow for the study of metabolic reactions in a controlled environment, free from the complexities of a whole organism. nih.gov
Human liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Studies using liver microsomes have been instrumental in identifying CYP3A4 as the primary enzyme responsible for the 6β-hydroxylation of prednisone and prednisolone. clinpgx.orgsmpdb.ca The interconversion between prednisone and prednisolone is mediated by 11β-hydroxysteroid dehydrogenase (11β-HSD), which is also present in these systems. researchgate.net
In such experiments, the substrate (e.g., prednisone) is incubated with the isolated enzyme system. Deuterated analogs like this compound serve as ideal internal standards for these assays. veeprho.com By adding a precise amount of the labeled compound to the incubation mixture, the rate of metabolite formation can be accurately determined using LC-MS analysis. veeprho.comnih.gov This methodology helps in characterizing the kinetics of individual enzymes and assessing potential drug-drug interactions. For instance, the inhibition of CYP3A4 by other drugs can be quantified by measuring the reduced formation rate of 6β-hydroxyprednisolone. clinpgx.org
Recombinant enzymes, which are individual drug-metabolizing enzymes expressed in cell lines, offer an even more specific way to study biotransformation. nih.gov By incubating a glucocorticoid with a specific recombinant CYP or UDP-glucuronosyltransferase (UGT) enzyme, its precise role in the drug's metabolism can be unequivocally established. clinpgx.org For example, UGT2B7 has been identified as the main enzyme responsible for the glucuronidation of prednisone in vitro. clinpgx.org
| Enzyme | Reaction Catalyzed | In Vitro System |
|---|---|---|
| CYP3A4 | 6β-hydroxylation | Liver Microsomes, Recombinant CYP3A4 |
| 11β-HSD | Interconversion of Prednisone and Prednisolone | Hepatocytes, Liver Microsomes |
| AKR1C Family | 20-keto reduction | Hepatocytes, Recombinant AKR1C enzymes |
| UGT2B7 | Glucuronidation | Liver Microsomes, Recombinant UGT2B7 |
Investigation of Kinetic Isotope Effects on Prednisone Biotransformation
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can influence the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), occurs when the cleavage of the bond to the isotope is part of the rate-determining step of the reaction. nih.gov The C-D bond is stronger than the C-H bond, and therefore requires more energy to break, which can lead to a slower reaction rate. beilstein-journals.org
In the context of prednisone metabolism, a KIE can provide valuable mechanistic insights into the enzymatic reactions. nih.gov For example, the hydroxylation of prednisone by CYP450 enzymes involves the abstraction of a hydrogen atom. nih.gov If a deuterium atom is present at the site of hydroxylation, a primary KIE may be observed, indicating that the C-H bond cleavage is a rate-limiting or partially rate-limiting step in the catalytic cycle. acs.orgresearchgate.net
While this compound has deuterium atoms on the acetate (B1210297) group, which is typically cleaved by esterases, studying other specifically deuterated prednisone analogs can reveal details about other metabolic steps. For instance, if deuteration at the C6 position were to slow down the formation of 6β-hydroxyprednisone, it would provide strong evidence that the cleavage of the C6-H bond is a critical step in the CYP3A4-mediated reaction. researchgate.net
The magnitude of the KIE can also help to elucidate the transition state of the reaction. researchgate.net A large KIE value typically suggests a symmetrical transition state where the hydrogen is equally shared between the donor and acceptor atoms. nih.gov The absence of a significant KIE would suggest that C-H bond breaking is not the rate-limiting step, and that another step, such as substrate binding or product release, is slower. nih.gov
Role of this compound in Quantifying Formation Rates of Specific Metabolites In Vitro
One of the most critical applications of this compound in drug metabolism research is its use as an internal standard for the accurate quantification of metabolite formation rates in vitro. veeprho.commedchemexpress.com This is essential for determining key pharmacokinetic parameters, such as the rate of metabolic clearance. nih.gov
The methodology, known as stable isotope dilution analysis, is considered the gold standard for quantitative bioanalysis. nih.gov The process involves adding a known concentration of the deuterated standard (this compound) to the in vitro incubation system (e.g., liver microsomes) at the beginning of the experiment. mdpi.com The deuterated standard behaves almost identically to the non-labeled analyte during sample preparation, extraction, and chromatographic separation, but is distinguishable by its higher mass in the mass spectrometer. nih.gov
After the incubation period, the reaction is stopped, and the mixture is processed. During analysis by LC-MS/MS, the instrument measures the peak areas of both the metabolite of interest and the deuterated internal standard. researchgate.net Because the internal standard experiences the same degree of sample loss or ionization suppression as the analyte, the ratio of their peak areas remains constant. nih.gov This ratio is then used to calculate the exact concentration of the formed metabolite by referencing a calibration curve. researchgate.net
This technique allows for:
High Accuracy and Precision: It corrects for variations in sample handling and instrument response, leading to highly reliable quantitative data. nih.gov
Enhanced Sensitivity: It helps to distinguish the analyte signal from background noise, improving the limit of quantification. researchgate.net
Determination of Enzyme Kinetics: By measuring metabolite formation at different substrate concentrations, key kinetic parameters like Km (Michaelis constant) and Vmax (maximum reaction velocity) can be determined for the enzymes metabolizing prednisone. nih.gov
The use of this compound is therefore fundamental for constructing a precise quantitative picture of prednisone's biotransformation, which is vital for predicting its behavior in vivo. veeprho.com
Applications of Prednisone 21 Acetate D3 in Fundamental Biochemical and Pharmacological Research
Use in In Vitro Receptor Binding Assays and Target Engagement Studies
Prednisone (B1679067) and its active metabolite, prednisolone (B192156), exert their effects by binding to glucocorticoid receptors. drugbank.comtargetmol.com In fundamental research, understanding the affinity and kinetics of this binding is crucial. In vitro receptor binding assays are standard methods used to characterize these interactions. chelatec.com
In this context, Prednisone 21-Acetate-d3 serves as a critical analytical tool. In competitive binding assays, for instance, the labeled compound can be used alongside the unlabeled drug to determine the binding affinity (Ki) of the drug for the glucocorticoid receptor. Because this compound can be distinguished from the unlabeled compound by mass spectrometry, it allows for precise quantification of the amount of drug that binds to the receptor without interfering with the binding process itself. veeprho.com This enables researchers to accurately measure the potency of new compounds and understand how they engage with their molecular target.
These studies help to:
Determine the dissociation constant (Kd) and receptor density (Bmax) in saturation binding experiments. chelatec.com
Quantify the degree of target engagement in cellular models.
Screen libraries of new chemical entities for their ability to bind to corticosteroid receptors.
Contribution to Mechanistic Pharmacodynamics Research in Cell-Based Models
The pharmacodynamic effects of corticosteroids like prednisone are complex, involving the modulation of numerous genes and signaling pathways to produce anti-inflammatory and immunosuppressive responses. drugbank.comdrugbank.com These mechanisms include the inhibition of pro-inflammatory transcription factors like NF-Kappa B and the suppression of enzymes such as phospholipase A2. drugbank.comnih.gov
In cell-based models designed to study these mechanisms, this compound is employed as an internal standard to ensure the accurate measurement of the parent compound's concentration in cell culture media, cell lysates, or subcellular compartments. veeprho.comnih.gov By correlating the precise concentration of the corticosteroid with specific cellular outcomes—such as the expression level of an inflammatory cytokine or the activation state of a signaling protein—researchers can construct accurate dose-response curves. This quantitative approach is fundamental to understanding the drug's mechanism of action and identifying the concentration thresholds required to trigger specific biological effects. drugbank.com
Advanced Research on Corticosteroid Receptor Interactions and Downstream Signaling Pathways (non-clinical focus)
Beyond initial binding, research into corticosteroid action focuses on the subsequent steps, including receptor translocation to the nucleus, binding to glucocorticoid response elements on DNA, and the resulting changes in gene expression. drugbank.comdrugbank.com These events unfold over time and are highly dependent on the concentration of the active drug.
This compound facilitates advanced, non-clinical studies of these processes. Its use in liquid chromatography-mass spectrometry (LC-MS) methods allows for highly sensitive and specific quantification of prednisone and its metabolites within cellular systems. This precision is vital for kinetic studies that track the drug's uptake, metabolism, and clearance from cells over time. By providing reliable quantitative data, the labeled standard helps researchers to model the relationship between receptor occupancy and the activation or repression of downstream signaling pathways, offering a deeper insight into the molecular pharmacology of corticosteroids. medchemexpress.comnih.gov
Utility as a Reference Standard in Isotopic Labeling Studies of Structurally Related Compounds
The primary and most widespread application of this compound is as an internal reference standard in analytical chemistry. veeprho.comaxios-research.com In isotopic labeling studies, an internal standard is a compound added to a sample in a known quantity to aid in the quantification of another compound. The ideal internal standard is chemically similar to the analyte but can be distinguished from it by the analytical instrument.
Deuterium-labeled standards like this compound are considered the gold standard for mass spectrometry-based quantification. medchemexpress.com During sample preparation and analysis, any loss of the analyte will be mirrored by a proportional loss of the labeled internal standard. By comparing the instrument's response for the analyte to that of the known quantity of the internal standard, a highly accurate and precise measurement of the analyte's concentration can be achieved. This is crucial for analytical method development, validation, and quality control applications in drug research and development. axios-research.com
Table 1: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | 21-(Acetyloxy-d3)-17-hydroxy-pregna-1,4-diene-3,11,20-trione | scbt.com |
| Molecular Formula | C₂₃H₂₅D₃O₆ | scbt.com |
| Molecular Weight | 403.49 g/mol | axios-research.com |
| Unlabeled CAS Number | 125-10-0 | axios-research.comscbt.com |
| Primary Application | Isotope-labeled internal standard | veeprho.commedchemexpress.com |
This compound is used to quantify a range of structurally similar compounds, including the active pharmaceutical ingredient itself and its various impurities or metabolites.
Table 2: Examples of Structurally Related Compounds Quantified Using an Isotopic Standard
| Compound | Relationship to Prednisone |
|---|---|
| Prednisone | Parent compound (unlabeled analyte) |
| Prednisolone | Active metabolite |
| Cortisone | Structurally related glucocorticoid |
| Prednisone Impurities | Related substances monitored for quality control |
Exploration of Stereoselective Aspects of Corticosteroid Metabolism and Action
Prednisone is a prodrug that undergoes metabolic activation in the liver, where it is converted to its active form, prednisolone. nih.govnih.gov This metabolic process, along with subsequent inactivation pathways, can be stereoselective, meaning that different stereoisomers of metabolites may be formed at different rates. For example, further metabolism can lead to compounds such as 20α- and 20β-dihydro-prednisolone. clinpgx.org
Studying the stereoselectivity of these metabolic pathways is essential for a complete understanding of the drug's disposition in a biological system. Analytical methods capable of separating and quantifying individual stereoisomers are required for this research. The use of this compound as an internal standard in such methods is critical for achieving the necessary accuracy and precision. It allows researchers to reliably track the formation and clearance of various metabolites, thereby elucidating the stereoselective aspects of corticosteroid metabolism and their potential impact on pharmacological activity.
Q & A
Basic Research Questions
Q. How is the deuterium labeling in Prednisone 21-Acetate-d3 confirmed analytically, and what methodological considerations are critical for ensuring isotopic purity?
- Answer : Deuterium labeling is validated using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). NMR identifies deuterium incorporation at the C-21 acetate position by comparing chemical shifts to non-deuterated analogs. HRMS quantifies isotopic purity by analyzing the mass-to-charge ratio (e.g., distinguishing [M+D3]+ from [M+H]+). Researchers must ensure minimal protium contamination during synthesis and storage, as isotopic dilution can skew pharmacokinetic data .
Q. What in vitro models are suitable for assessing this compound’s glucocorticoid receptor (GR) agonist activity?
- Answer : Competitive binding assays using radiolabeled dexamethasone (e.g., [³H]-dexamethasone) in GR-transfected HEK293 or COS-7 cells are standard. Researchers measure displacement of the radioligand by this compound to calculate binding affinity (Ki). Parallel assays with non-deuterated prednisone acetate control for isotopic effects on receptor interaction .
Q. What methodologies are employed to evaluate the metabolic stability of this compound in hepatic microsomes?
- Answer : Incubate the compound with human or rodent liver microsomes and NADPH cofactors. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to monitor the parent compound and deuterated metabolites. Half-life (t½) and intrinsic clearance (CLint) are calculated to compare metabolic stability with non-deuterated analogs, addressing isotopic effects on cytochrome P450 interactions .
Advanced Research Questions
Q. How can researchers design experiments to assess the isotopic effect of deuterium on this compound’s pharmacokinetics and pharmacodynamics?
- Answer : Conduct cross-species pharmacokinetic (PK) studies in rodents and non-human primates, comparing deuterated and non-deuterated forms. Measure parameters like AUC, Cmax, and t½ via serial blood sampling and LC-MS/MS. For pharmacodynamics, pair PK data with GR-dependent biomarkers (e.g., IL-6 suppression in inflammation models). Statistical modeling (e.g., ANOVA) identifies significant isotopic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
